

# Application Note: Encapsulating Hydrophobic Drugs in PDEAEMA Micelles

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## Compound of Interest

Compound Name: *2-(Diethylamino)ethyl acrylate*

Cat. No.: *B146638*

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## Introduction

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a pH-responsive polymer that is extensively utilized in the development of intelligent drug delivery systems. Its ability to self-assemble into micelles in aqueous solutions makes it an excellent candidate for encapsulating hydrophobic drugs, thereby improving their solubility, stability, and bioavailability. The tertiary amine groups in the PDEAEMA structure undergo protonation in acidic environments, leading to a conformational change that can trigger the release of the encapsulated therapeutic agent. This application note provides a detailed protocol for the encapsulation of hydrophobic drugs, using doxorubicin (DOX) as a model, within PDEAEMA-based micelles.

## Principle of Encapsulation

The encapsulation process leverages the amphiphilic nature of block copolymers containing PDEAEMA. In an aqueous environment, these copolymers self-assemble into core-shell structures. The hydrophobic blocks form the core, which serves as a reservoir for the hydrophobic drug, while the hydrophilic blocks form the outer shell, ensuring the stability of the micelle in the aqueous medium. The pH-sensitivity of the PDEAEMA block allows for controlled drug release in response to changes in the surrounding pH.<sup>[1]</sup>

## Experimental Protocols

Several methods can be employed for the preparation of drug-loaded PDEAEMA micelles. The dialysis method is a commonly used and effective technique.

## Materials

- PDEAEMA-containing block copolymers (e.g., mPEG-b-PDEAEMA-b-PMMA, PDEAEMA-PPEGMA)
- Hydrophobic drug (e.g., Doxorubicin HCl)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Deionized water
- Dialysis membrane (MWCO: 3.5 kDa)
- Acetone (for blank micelle preparation)
- Phosphate-buffered saline (PBS)

## Preparation of Blank Micelles (Solvent Evaporation Method)

This protocol is for the formation of micelles without a drug, which can be useful for characterization and as a control.

- Dissolve 50 mg of the PDEAEMA-containing copolymer in 20 mL of acetone.[\[1\]](#)
- Add the polymer solution dropwise into 50 mL of deionized water while stirring.
- Continue stirring overnight to allow for the complete evaporation of acetone, resulting in a 1 mg/mL micelle solution.[\[1\]](#)
- The pH of the micellar solution can be adjusted by adding 0.01 M NaOH or HCl.[\[1\]](#)

## Protocol for Doxorubicin (DOX) Encapsulation via Dialysis

- Preparation of Polymer Solution: Dissolve 30 mg of the PDEAEMA-containing copolymer in 20 mL of DMSO.[1]
- Preparation of Drug Solution: Dissolve 15 mg of Doxorubicin HCl in 20 mL of DMSO. To neutralize the hydrochloride, add 0.05 mmol of triethylamine and stir.[1]
- Mixing: Combine the polymer and DOX solutions and stir the mixture for 4 hours.[1]
- Dialysis: Transfer the mixture into a dialysis membrane (MWCO: 3.5 kDa).[1]
- Dialyze against deionized water at room temperature for 48 hours. Change the deionized water every 2 hours for the first 12 hours, and then every 6 hours.[1]
- Purification: After dialysis, filter the solution through a 0.45  $\mu$ m microporous membrane to remove any large aggregates.[1][2]
- Lyophilization: Freeze the purified micelle solution and lyophilize to obtain a dry powder of DOX-loaded micelles.
- Storage: Store the lyophilized micelles at -20°C for future use.[1]

## Characterization of Drug-Loaded Micelles

The successful encapsulation of the hydrophobic drug and the physicochemical properties of the micelles should be thoroughly characterized.

## Determination of Drug Loading Content (LC) and Entrapment Efficiency (EE)

- Accurately weigh a sample of the lyophilized DOX-loaded micelles.
- Dissolve the sample in a known volume of a suitable solvent (e.g., DMSO) to disrupt the micelles and release the encapsulated drug.

- Measure the concentration of the drug using UV-Vis spectrophotometry or fluorescence spectroscopy.
- Calculate the Drug Loading Content (LC) and Entrapment Efficiency (EE) using the following formulas:
  - $LC (\%) = (\text{Weight of drug in micelles} / \text{Weight of drug-loaded micelles}) \times 100$
  - $EE (\%) = (\text{Weight of drug in micelles} / \text{Initial weight of drug}) \times 100$

## Measurement of Micelle Size and Zeta Potential

The particle size, polydispersity index (PDI), and zeta potential of the micelles can be determined using Dynamic Light Scattering (DLS).

## Quantitative Data Summary

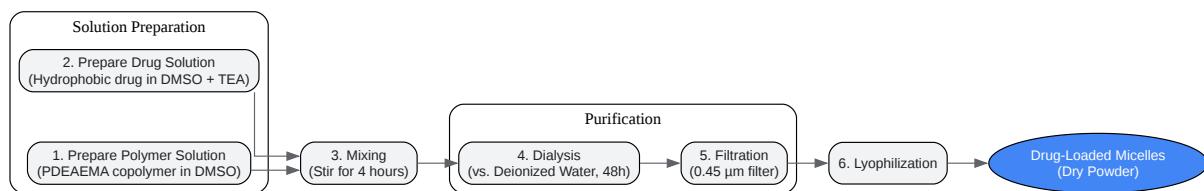
The following tables summarize representative data obtained from the encapsulation of doxorubicin in various PDEAEMA-based mixed micelle systems.

Micelle Formulation	Drug Loading Content (LC) (%)	Entrapment Efficiency (EE) (%)	Reference
MIX1 (MPEG-PCL40 & MPEG-PDEAEMA20)	26.79	63.19	[3][4]
MIX2 (MPEG-PCL60 & MPEG-PDEAEMA35)	22.81	59.03	[3][4]
MIX3 (MPEG-PCL80 & MPEG-PDEAEMA50)	21.46	54.65	[3][4]
Mixed Micelles (mPEG-b-PDEAEMA-b-PMMA based)	24	55	[1][5]

Micelle Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Reference
DOX-free mixed micelles	< 70	< 0.17	[1]
DOX-loaded mixed micelles	< 100	-	[1][5]

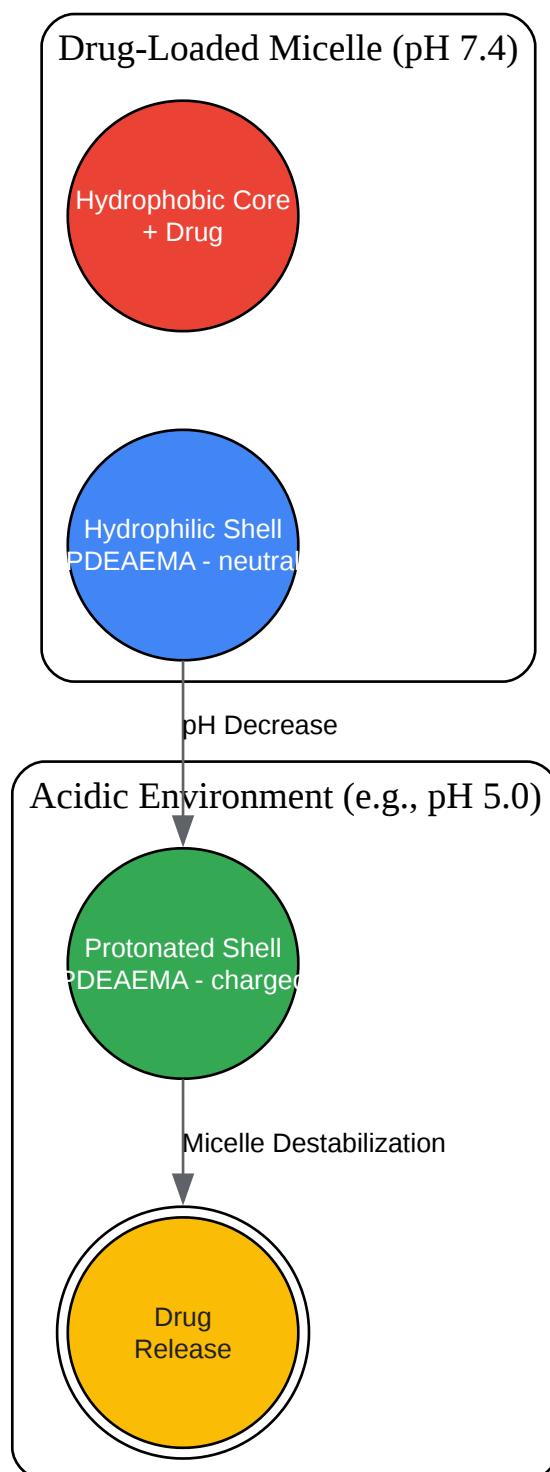
## Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in encapsulating hydrophobic drugs in PDEAEMA micelles, the following diagrams are provided.



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Caption: Workflow for hydrophobic drug encapsulation in PDEAEMA micelles.



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Caption: pH-triggered drug release from a PDEAEMA micelle.

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